molecular formula C9H12N2O4S B3289746 2-(4-Aminobenzamido)ethanesulfonic acid CAS No. 860707-78-4

2-(4-Aminobenzamido)ethanesulfonic acid

Cat. No.: B3289746
CAS No.: 860707-78-4
M. Wt: 244.27 g/mol
InChI Key: PTTQTZYVOHNEEH-UHFFFAOYSA-N
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Description

2-(4-Aminobenzamido)ethanesulfonic acid, also known as 2-((4-aminobenzoyl)amino)ethanesulfonic acid, is a compound with the chemical formula C9H12N2O4S . It is a white to off-white crystalline solid . This compound is often used as a buffer in biochemical research, especially in the pH range of 7 and 8 . It has a wide buffering range and can maintain the pH of a solution stable in neutral and alkaline environments . It is also used as a component of bioanalytical and laboratory reagents, particularly in enzymology and protein structure research .


Synthesis Analysis

This compound is typically synthesized by reacting ethanesulfonic acid with p-phenylenediamine in the presence of benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amide group and an amino group at the para position. This structure is further linked to an ethanesulfonic acid moiety through an amide bond .


Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline solid . It is soluble in water and has a molecular weight of 266.24941 . It has a density of 1.461 . It is a weak acid with relatively low acidity .

Safety and Hazards

2-(4-Aminobenzamido)ethanesulfonic acid is a chemical substance and should be handled and stored according to relevant safety regulations . During laboratory operations, appropriate personal protective equipment such as safety glasses and gloves should be worn . The compound is irritating to the skin and eyes, and should be rinsed with plenty of water upon contact . If necessary, medical advice should be sought . Inhalation or accidental ingestion of this compound may affect health, so it should be kept away from children and pets, and stored in a safe place . If discomfort occurs, medical attention should be sought immediately .

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c10-8-3-1-7(2-4-8)9(12)11-5-6-16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQTZYVOHNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729411
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860707-78-4
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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